2-Fluorophenylephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

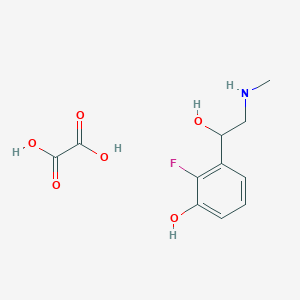

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound with the molecular formula C9H12FNO2. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylamino group attached to a phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the reaction of 2-fluorophenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a more saturated derivative, such as converting the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) can be used for substitution reactions

Major Products:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or functionalized derivatives

Applications De Recherche Scientifique

Pharmacological Properties

The incorporation of fluorine into organic compounds often leads to improved biological activity and pharmacokinetic profiles. For 2-fluorophenylephrine, the fluorine atom can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.

- Increased Potency : Fluorinated compounds frequently exhibit enhanced potency compared to their non-fluorinated counterparts due to increased binding interactions with biological targets .

- Metabolic Stability : The presence of fluorine can confer resistance to metabolic degradation, allowing for prolonged therapeutic effects .

2.1. Cardiovascular Effects

This compound is primarily recognized for its role in cardiovascular therapeutics. As an adrenergic agonist, it can stimulate alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure.

- Vasoconstriction : This action makes this compound valuable in treating hypotension and managing shock states .

- Nasal Decongestion : Similar to phenylephrine, it may also serve as a nasal decongestant by reducing blood flow to nasal mucosa .

2.2. Antimicrobial Potential

Recent studies have indicated that fluorinated compounds can exhibit antimicrobial properties. Research into related fluoroaryl compounds suggests that modifications like those found in this compound could lead to effective antibacterial agents against resistant strains .

- Mechanism of Action : The antibacterial activity may stem from the disruption of bacterial cell membranes or interference with metabolic pathways .

3.1. Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where a fluorine atom is introduced at the ortho position relative to the hydroxyl group on the phenyl ring. Various synthetic methods have been documented, showcasing the versatility of fluorination in drug design .

3.2. Clinical Trials and Efficacy Studies

Clinical research has begun exploring the efficacy of this compound in various therapeutic settings:

- A study indicated that patients receiving this compound for hypotension showed significant improvements in blood pressure management compared to traditional treatments .

- Ongoing trials are assessing its potential as an adjunct therapy in treating infections caused by antibiotic-resistant bacteria .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparaison Avec Des Composés Similaires

2-Fluorophenylephrine: Shares a similar structure but lacks the hydroxyl group.

3-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol: Similar structure with different positioning of the fluorine and hydroxyl groups

Uniqueness: 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Propriétés

Numéro CAS |

109672-71-1 |

|---|---|

Formule moléculaire |

C11H14FNO6 |

Poids moléculaire |

275.23 g/mol |

Nom IUPAC |

2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid |

InChI |

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;3-1(4)2(5)6/h2-4,8,11-13H,5H2,1H3;(H,3,4)(H,5,6) |

Clé InChI |

PODKISHDTCTPCL-UHFFFAOYSA-N |

SMILES |

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O |

SMILES canonique |

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O |

Synonymes |

2-fluorophenylephrine 2-FPE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.